3-((2,4-Difluorobenzyl)oxy)azetidine
Overview
Description
3-((2,4-Difluorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H11F2NO. It is known for its unique structure, which includes an azetidine ring and a difluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Difluorobenzyl)oxy)azetidine typically involves the reaction of 2,4-difluorobenzyl alcohol with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used bases include sodium hydride or potassium carbonate, and the reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-((2,4-Difluorobenzyl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones, while reduction may produce difluorobenzyl alcohols .
Scientific Research Applications
3-((2,4-Difluorobenzyl)oxy)azetidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly as a dopamine D3 receptor antagonist, which may have implications in treating neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-((2,4-Difluorobenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as the dopamine D3 receptor. By binding to this receptor, the compound can modulate neurotransmitter activity, which may result in therapeutic effects for certain neurological conditions. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to act as a receptor antagonist is a key aspect of its mechanism.
Comparison with Similar Compounds
3-((2,4-Difluorobenzyl)oxy)azetidine can be compared with other azetidine-based compounds, such as:
3-[(2,4-Dichlorobenzyl)oxy]azetidine: Similar structure but with chlorine atoms instead of fluorine, which may result in different chemical properties and biological activities.
3-[(2,4-Dimethylbenzyl)oxy]azetidine:
3-[(2,4-Difluorophenyl)oxy]azetidine: Similar to the original compound but with a phenyl group instead of a benzyl group, which can affect its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCJJTCMQROBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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